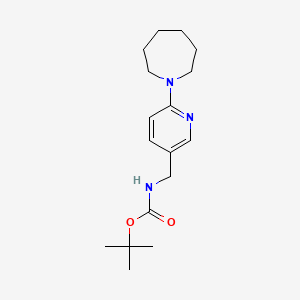

tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate

Description

Chemical Structure: This compound features a pyridine core substituted at the 6-position with an azepan-1-yl group (a seven-membered cyclic amine) and at the 3-position with a methyl group bearing a tert-butyl carbamate moiety. Its molecular formula is C₁₇H₂₇N₃O₂ (CAS: 1355238-42-4), as depicted in structural data from chem960.com .

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-13-14-8-9-15(18-12-14)20-10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,19,21) |

InChI Key |

BTYMCDKMRJMPHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate typically involves the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a suitable leaving group, such as a halide, to facilitate subsequent reactions.

Introduction of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl carbamate under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the pyridine ring or the azepane moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

Industry:

Material Science: The compound may find applications in the development of new materials with specific properties.

Agriculture: It could be explored for use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The tert-butyl carbamate-pyridine scaffold is highly modular. Below is a comparative analysis of substituent-driven differences:

Key Observations :

- Electronic Effects : Methoxy groups (e.g., 5,6-dimethoxy derivative) increase electron density on the pyridine ring, enhancing solubility but reducing electrophilicity .

- Reactivity : Halogenated derivatives (e.g., 6-bromo-2-chloro) are preferred for Suzuki-Miyaura couplings, as evidenced by their use in synthesizing complex heterocycles in patent literature .

Functional Group Comparisons

Carbamate Variations :

- tert-Butyl (pyridin-3-yl)carbamate (CAS: 56700-70-0, similarity score 0.81 ): Lacks the methyl linker, reducing conformational flexibility compared to the target compound.

- tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS: 162709-20-8, similarity score 0.82 ): Iodo substituents enable radio-labeling or Ullmann-type couplings.

Heterocyclic Modifications :

Research and Application Insights

- Medicinal Chemistry : The azepan-1-yl group’s size and basicity may enhance binding to hydrophobic pockets in protein targets, as seen in kinase inhibitors .

- Material Science : Bromo/chloro derivatives (e.g., CAS 1142192-48-0) are priced at $400–$4,800 per gram, reflecting their utility in high-value syntheses .

Biological Activity

Tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the carbamate class, characterized by its unique structural features, including a pyridine ring and an azepane moiety. This compound has garnered attention for its potential pharmacological properties, particularly in the context of various therapeutic applications.

- Molecular Formula : C17H27N3O2

- Molecular Weight : 305.4 g/mol

- CAS Number : 1355238-42-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological targets, which may include enzymes and receptors involved in various physiological processes. Compounds containing both pyridine and azepane rings are often associated with diverse therapeutic effects, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.

- CNS Activity : The presence of the azepane ring may confer neuroactive properties, making it a candidate for further exploration in neurological disorders.

- Anti-inflammatory Effects : Carbamates have been studied for their anti-inflammatory properties, which might be relevant for chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions with biological targets due to its diverse functional groups. The combination of the azepane and pyridine rings enhances solubility and biological activity compared to simpler analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group and carbamate linkage | Simpler structure without additional rings |

| Azepane derivatives | Contains an azepane ring | Varies in functional groups attached |

| Pyridine derivatives | Contains a pyridine ring | Can have different substituents affecting activity |

Case Studies and Research Findings

Recent studies have focused on the optimization of compounds similar to this compound for specific therapeutic targets:

- Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors : A study identified novel lead compounds that inhibit Trypanosoma brucei growth, showcasing how structural modifications can enhance potency (EC50 values as low as 22 nM) while maintaining low toxicity to mammalian cells .

- Antioxidant and Anti-inflammatory Agents : Related carbamate derivatives have shown promising antioxidant and anti-inflammatory activities, highlighting the potential of this compound in these areas .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The solubility profile suggests favorable absorption characteristics.

- Distribution : Studies on similar compounds indicate potential brain permeability, which is vital for CNS-targeted therapies.

- Metabolism : The metabolic pathways need further investigation to predict bioavailability and elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.